3-[(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylamino)methyl]benzonitrile
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Overview
Description
3-[(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylamino)methyl]benzonitrile is a chemical compound that belongs to the class of triazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylamino)methyl]benzonitrile typically involves multiple steps, starting from commercially available reagents[_{{{CITATION{{{_1{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 .... One common synthetic route includes the following steps:
Hydrazine Substitution: The reaction begins with the substitution of a pyrazine ring with hydrazine to form a hydrazine derivative.
Trifluoroacetyl Group Induction: The hydrazine derivative undergoes trifluoroacetyl group induction to introduce the trifluoromethyl group.
Cyclization: The trifluoroacetyl derivative is then cyclized to form the triazolopyridine core structure.
Reduction: The pyrazine ring is reduced to form the tetrahydro derivative.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-[(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylamino)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.
Substitution: Nucleophilic substitution reactions can be employed to replace functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazolopyridine core structure makes it a valuable intermediate in the construction of various heterocyclic compounds.
Biology: In biological research, 3-[(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylamino)methyl]benzonitrile is studied for its potential biological activity. It can serve as a ligand for various receptors and enzymes, making it useful in drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used as a precursor for the synthesis of pharmaceuticals or as a lead compound in the development of new drugs.
Industry: In industry, this compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 3-[(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylamino)methyl]benzonitrile exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
3-[(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylamino)methyl]benzonitrile: This compound is structurally similar but contains a pyrazine ring instead of a pyridine ring.
3-[(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylamino)methyl]benzonitrile: This compound has a pyrimidine ring in place of the pyridine ring.
Uniqueness: 3-[(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylamino)methyl]benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its analogs. Its triazolopyridine core and the presence of the benzonitrile group make it particularly valuable in various applications.
Properties
IUPAC Name |
3-[(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylamino)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c15-9-11-4-3-5-12(8-11)10-16-14-18-17-13-6-1-2-7-19(13)14/h3-5,8H,1-2,6-7,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOUDVDJZPVBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2NCC3=CC(=CC=C3)C#N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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